![molecular formula C6H4ClFN2O2 B1597862 2-Chloro-5-fluoro-4-nitroaniline CAS No. 517920-71-7](/img/structure/B1597862.png)
2-Chloro-5-fluoro-4-nitroaniline
Overview
Description
2-Chloro-5-fluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4ClFN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors . It also serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The synthesis of 2-Chloro-5-fluoro-4-nitroaniline can be achieved through various methods. One such method involves the reaction of 2-fluoro-5-nitroaniline with mercuric acetate and further with tellurium (IV) tetrabromide .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-4-nitroaniline consists of a benzene ring substituted with chlorine, fluorine, nitro group, and an amine group . The InChI key for this compound is VRJKEIWZSOHDOH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4-nitroaniline is a solid compound . It has a molecular weight of 190.56 g/mol . The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 336.1±37.0 °C at 760 mmHg .Scientific Research Applications
Environmental Biodegradation
2-Chloro-4-nitroaniline, an analog of 2-Chloro-5-fluoro-4-nitroaniline, has been studied for its biodegradation potential. Geobacter sp. KT7 and Thauera aromatica KT9, two microbial strains, demonstrated the ability to degrade this compound under anaerobic conditions, using it as a sole carbon and nitrogen source. This research indicates the possibility of employing microbial degradation as a method to mitigate environmental contamination by nitroaromatic compounds, highlighting a natural pathway for detoxifying pollutants commonly found in industrial and agricultural sectors (H. D. Duc, 2019).
Synthesis of Heterocyclic Compounds
Research has shown that 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a versatile building block for solid-phase synthesis, leading to various nitrogenous heterocycles. This synthesis approach is crucial for drug discovery, as it allows for the creation of diverse libraries of compounds with significant pharmacological potential. The ability to prepare benzimidazoles, benzotriazoles, quinoxalinones, and other heterocycles demonstrates the compound's utility in heterocyclic chemistry (Soňa Křupková et al., 2013).
New Chemical Synthesis Methodologies
Another study involved the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, highlighting the compound's role in generating novel chemical entities. This research showcases the compound's importance in developing new methodologies for chemical synthesis, particularly in the preparation of compounds with potential applications in materials science and pharmaceuticals (E. S. Hand & D. Baker, 1989).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Chloro-5-fluoro-4-nitroaniline is a complex organic compound that primarily targets various biochemical pathways. It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors . The specific targets of this compound can vary depending on the specific application and the biochemical pathway involved.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The nitro group in the compound can undergo a series of reactions, including reduction to an amine group . This conversion is a key step in many synthetic processes involving this compound. The presence of the chloro and fluoro groups can also influence the reactivity and interactions of the compound with its targets.
Biochemical Pathways
The compound is involved in various biochemical pathways. For instance, it has been reported that a strain of Rhodococcus sp. can metabolize 2-Chloro-5-fluoro-4-nitroaniline via a novel aerobic degradation pathway . The first step in this pathway involves a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, producing 4-amino-3-chlorophenol . This compound is then further metabolized in the pathway.
Result of Action
The result of the action of 2-Chloro-5-fluoro-4-nitroaniline can vary depending on the specific context. In the context of its use as an intermediate in chemical synthesis, the result of its action is the production of the desired end product. In the context of its metabolism by Rhodococcus sp., the result of its action is its transformation into other compounds via a specific metabolic pathway .
properties
IUPAC Name |
2-chloro-5-fluoro-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVHTLPXIISIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378648 | |
Record name | 2-chloro-5-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-nitroaniline | |
CAS RN |
517920-71-7 | |
Record name | 2-chloro-5-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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